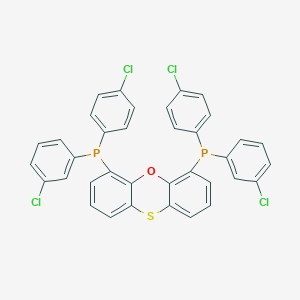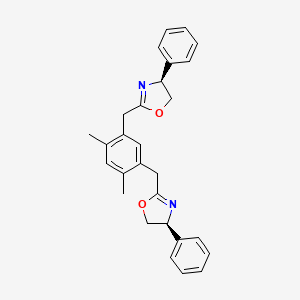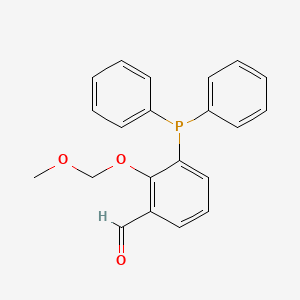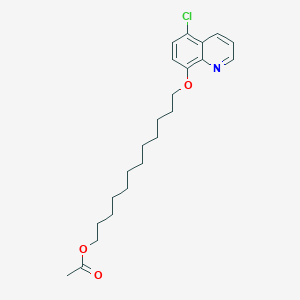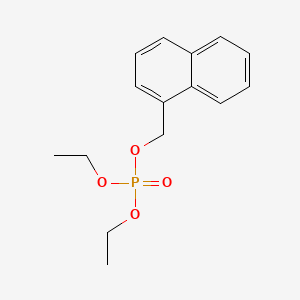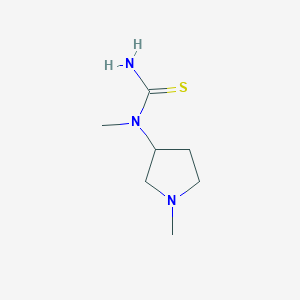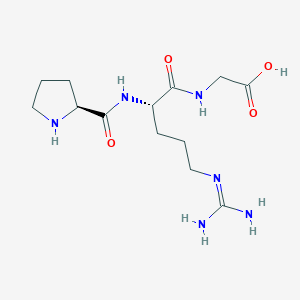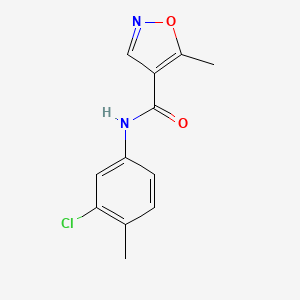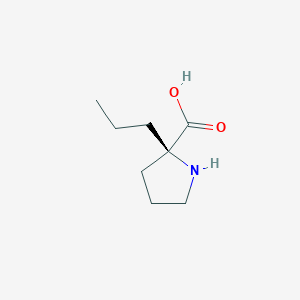
2-Propyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group and a carboxylic acid group. The ®-configuration indicates the specific spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Propylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of ®-2-Propylpyrrolidine-2-carboxylic acid may involve more cost-effective and scalable methods. This could include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of microbial fermentation processes are potential approaches for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ®-2-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
®-2-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of ®-2-Propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
(S)-2-Propylpyrrolidine-2-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine-2-carboxylic acid: A similar compound with a methyl group instead of a propyl group, which may exhibit different reactivity and applications.
2-Ethylpyrrolidine-2-carboxylic acid: Another analog with an ethyl group, used in similar contexts but with distinct properties.
Uniqueness: ®-2-Propylpyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration, which can significantly influence its chemical and biological properties. This stereochemistry is crucial for its interactions with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.
Properties
CAS No. |
637020-48-5 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R)-2-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
RMRLLCGMNPGCRH-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@]1(CCCN1)C(=O)O |
Canonical SMILES |
CCCC1(CCCN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


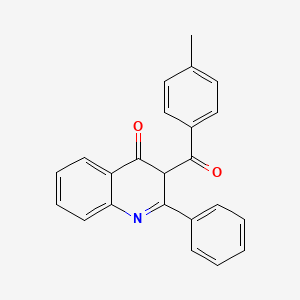
![Ethyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15210113.png)

![N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine](/img/structure/B15210119.png)
